molecular formula C5H4BrF3N2 B6223333 5-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole CAS No. 2763749-61-5

5-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole

Cat. No.: B6223333
CAS No.: 2763749-61-5
M. Wt: 229
InChI Key:
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Description

5-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole is a heterocyclic compound that contains bromine, methyl, and trifluoromethyl groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole typically involves the bromination of 2-methyl-1-(trifluoromethyl)-1H-imidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production methods.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-imidazole derivative, while cross-coupling with an aryl boronic acid can produce an aryl-imidazole compound.

Scientific Research Applications

5-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or chemical resistance.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions or as a probe in molecular biology research.

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methyl-1H-benzimidazole
  • 5-Bromo-2-chloro-1H-1,3-benzimidazole
  • 2-(Trifluoromethyl)-1H-benzimidazole-5-carbonitrile

Uniqueness

5-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole is unique due to the presence of both bromine and trifluoromethyl groups on the imidazole ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing capacity, while the bromine atom provides a site for further functionalization through substitution or cross-coupling reactions.

Properties

CAS No.

2763749-61-5

Molecular Formula

C5H4BrF3N2

Molecular Weight

229

Purity

95

Origin of Product

United States

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